molecular formula C15H22N2O2 B5067675 1-(3-methoxybenzoyl)-4-propylpiperazine

1-(3-methoxybenzoyl)-4-propylpiperazine

Cat. No.: B5067675
M. Wt: 262.35 g/mol
InChI Key: VSHANHYFKVDMCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxybenzoyl chloride is used in the synthesis of various molecules, including 2-arylbenzofuran-based molecules that act against Alzheimer’s disease . It also aids in the optimization of dihydropyrrolopyrimidine inhibitors against PI3K (phosphoinositide 3-kinase), resulting in tumor growth inhibition .


Synthesis Analysis

1-(3-Methoxybenzoyl)-3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine was prepared from 3-methoxybenzoyl chloride and 3,6-diphenyl-1,2(or 1,4)-dihydro-1,2,4,5-tetrazine . The reaction yields the title compound rather than 1-(3-methoxybenzoyl)-3,6-diphenyl-1,2-dihydro-1,2,4,5-tetrazine .


Molecular Structure Analysis

The central tetrazine ring of the title compound exhibits a boat conformation and therefore, is not homoaromatic .


Chemical Reactions Analysis

The reaction of 3-methoxybenzoyl chloride with 3,6-diphenyl-1,2(or 1,4)-dihydro-1,2,4,5-tetrazine yields the title compound .


Physical and Chemical Properties Analysis

3-Methoxybenzoyl chloride is a clear liquid with a boiling point of 123-125 °C/15 mmHg, a flash point of 92 °C, and a specific gravity of 1.25 .

Safety and Hazards

3-Methoxybenzoyl chloride is combustible and causes severe skin burns and eye damage. It may cause respiratory irritation .

Properties

IUPAC Name

(3-methoxyphenyl)-(4-propylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-7-16-8-10-17(11-9-16)15(18)13-5-4-6-14(12-13)19-2/h4-6,12H,3,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHANHYFKVDMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.